molecular formula C6H2Cl2F2 B14165860 Benzene, 1,2-dichloro-3,4-difluoro- CAS No. 36556-39-5

Benzene, 1,2-dichloro-3,4-difluoro-

Cat. No.: B14165860
CAS No.: 36556-39-5
M. Wt: 182.98 g/mol
InChI Key: HXQWFROUEVBXFE-UHFFFAOYSA-N
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Description

Benzene, 1,2-dichloro-3,4-difluoro- is an organic compound with the molecular formula C₆H₂Cl₂F₂ It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dichloro-3,4-difluoro- typically involves halogenation reactions. One common method is the direct fluorination and chlorination of benzene derivatives under controlled conditions. For instance, starting with a difluorobenzene, chlorination can be achieved using chlorine gas in the presence of a catalyst at elevated temperatures .

Industrial Production Methods: Industrial production often employs similar halogenation techniques but on a larger scale. The process involves the use of specialized reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .

Comparison with Similar Compounds

  • 1,3-Difluorobenzene
  • 1,4-Difluorobenzene
  • 1,2-Dichlorobenzene

Comparison: Benzene, 1,2-dichloro-3,4-difluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 1,3-difluorobenzene and 1,4-difluorobenzene, the additional chlorine atoms in Benzene, 1,2-dichloro-3,4-difluoro- enhance its reactivity in substitution reactions .

Properties

IUPAC Name

1,2-dichloro-3,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQWFROUEVBXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190054
Record name Benzene, 1,2-dichloro-3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-39-5
Record name Benzene, 1,2-dichloro-3,4-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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